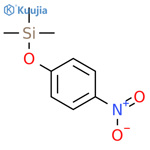

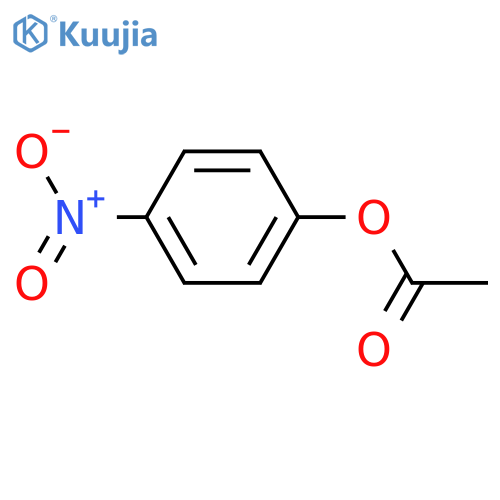

Cas no 830-03-5 (4-Nitrophenyl acetate)

4-Nitrophenyl acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Nitrophenyl acetate

- Acetic acid 4-nitrophenyl ester

- (4-nitrophenyl) acetate

- 4-Nitrophenyl Acetat

- p-Nitrophenylacetate

- p-acetoxynitrobenzene

- p-nitrophenol acetate

- NSC 2633

- p-Nitrobenzene acetate

- acetic acid, 4-nitrophenyl ester

- p-nitrophenyl acetate

- Acetic acid p-nitrophenyl ester

- Acetic acid, p-nitrophenyl ester

- p-Nitrophenyl acetate (VAN)

- P-ACETOXY NITROBENZEN

- I902J0QH9S

- Acetic acid 4-nitro-phenyl ester

- QAUUDNIGJSLPSX-UHFFFAOYSA-N

- Aceticacid,P-Nitrophenylester

- 4-Nitrop

- Acetic acid, p-nitrophenyl ester (6CI, 8CI)

- Phenol, p-nitro-, acetate (7CI)

- 4-Acetyloxy-1-nitrobenzene

- CHEBI:82635

- A840484

- Q27156150

- F31024

- 4-O2NC6H4OAc

- NSC2633

- SCHEMBL74985

- P-NITROPHENYL ACETATES

- 4-Nitrophenyl acetate, esterase substrate

- AKOS015833423

- N-3900

- SY010750

- NSC-2633

- NS00022825

- para-nitrophenyl acetate

- CHEMBL40988

- 4-Nitrophenyl acetate, >=99.0% (GC)

- WLN: WNR DOV1

- EINECS 212-593-5

- UNII-I902J0QH9S

- PNP-ACETATE

- BDBM11326

- AI3-00496

- FT-0619251

- 4-06-00-01298 (Beilstein Handbook Reference)

- MFCD00007326

- CS-W017169

- Phenol, p-nitro-, acetate

- AS-19298

- BRN 0515874

- K4V

- 830-03-5

- DTXSID2061191

- A0040

- DTXCID0048341

- 4-nitrophenylacetate

- Acetic acid pnitrophenyl ester

- Acetic acid, pnitrophenyl ester

- pNitrophenyl acetate

- DB-056674

- pAcetoxynitrobenzene

- pNitrophenol acetate

- Acetic acid, 4nitrophenyl ester

-

- MDL: MFCD00007326

- Inchi: 1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3

- InChI-Schlüssel: QAUUDNIGJSLPSX-UHFFFAOYSA-N

- Lächelt: O=C(C)OC1C=CC([N+](=O)[O-])=CC=1

- BRN: 0515874

Berechnete Eigenschaften

- Genaue Masse: 181.03800

- Monoisotopenmasse: 181.03750770g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 2

- Komplexität: 203

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: nichts

- XLogP3: 1.5

- Topologische Polaroberfläche: 72.1

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.304±0.06 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 77.0 to 80.0 deg-C

- Siedepunkt: 314.24°C (rough estimate)

- Brechungsindex: 1.5468 (estimate)

- Löslichkeit: Sehr leicht löslich (0,72 g/l) (25°C),

- Wasserteilungskoeffizient: Unlöslich in Wasser.

- Stabilität/Haltbarkeit: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 72.12000

- LogP: 2.04330

- Löslichkeit: Nicht bestimmt

4-Nitrophenyl acetate Sicherheitsinformationen

4-Nitrophenyl acetate Zolldaten

- HS-CODE:2915390090

- Zolldaten:

China Zollkodex:

2915390090Übersicht:

2915390090. andere Acetatester. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. RegulierungsbedingungenAB (Zollabfertigungsformular für eingehende Waren, Zollabfertigungsformular für ausgehende Waren).MFN-Tarif:5.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Regulierungsbedingungen:

A.Zollabfertigungsformular für eingehende Waren

B.Zollabfertigungsformular für ausgehende WarenKategorie Inspektion und Quarantäne:

R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln

S.Sanitäre Überwachung und Inspektion von exportierten Lebensmitteln

M.Wareninspektion bei der Einfuhr

N.Wareninspektion bei AusfuhrenZusammenfassung:

2915390090. Ester der Essigsäure. MwSt:17,0%.; Steuerermäßigungssatz:13,0%.; Aufsichtsbedingungen:AB(Bescheinigung über die Kontrolle der Waren im Inland, Bescheinigung über die Kontrolle der Waren im Auslauf).MFN-Tarif:5.5%. General tariff:30.0%

4-Nitrophenyl acetate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044406-100g |

4-Nitrophenyl acetate |

830-03-5 | 98% | 100g |

¥404.00 | 2024-07-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L00314-10g |

4-Nitrophenyl acetate, 97% |

830-03-5 | 97% | 10g |

¥370.00 | 2023-03-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L00314-50g |

4-Nitrophenyl acetate, 97% |

830-03-5 | 97% | 50g |

¥1635.00 | 2023-03-09 | |

| TRC | N496985-50g |

4-Nitrophenyl Acetate |

830-03-5 | 50g |

$161.00 | 2023-05-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044406-10g |

4-Nitrophenyl acetate |

830-03-5 | 98% | 10g |

¥81.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044406-25g |

4-Nitrophenyl acetate |

830-03-5 | 98% | 25g |

¥118.00 | 2024-07-28 | |

| Apollo Scientific | OR937811-100g |

4-Nitrophenyl acetate |

830-03-5 | 98% | 100g |

£90.00 | 2025-02-20 | |

| Apollo Scientific | OR937811-25g |

4-Nitrophenyl acetate |

830-03-5 | 98% | 25g |

£30.00 | 2025-02-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0040-100G |

4-Nitrophenyl Acetate |

830-03-5 | >98.0%(GC) | 100g |

¥1170.00 | 2024-04-15 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XN3916-25g |

4-Nitrophenyl acetate |

830-03-5 | ≥99% | 25g |

¥590元 | 2023-09-15 |

4-Nitrophenyl acetate Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

1.2 Reagents: Water ; 25 °C

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

1.2 Solvents: Water

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

1.2 5 min, rt

1.3 Reagents: Water ; 10 min, rt

Synthetic Routes 20

Synthetic Routes 21

1.2 30 min, rt → 80 °C

Synthetic Routes 22

Synthetic Routes 23

Synthetic Routes 24

Synthetic Routes 25

Synthetic Routes 26

Synthetic Routes 27

1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, rt

4-Nitrophenyl acetate Raw materials

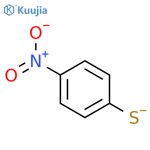

- 4-nitrobenzene-1-thiol

- Benzene,1-nitro-4-[(trimethylsilyl)oxy]-

- 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)-

- Borate(1-),tetrafluoro-

- 4'-Nitroacetanilide

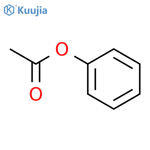

- Phenyl acetate

- Isopropenyl acetate

- Sodium acetate

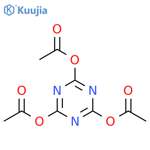

- Triacetyl Cyanurate

- 3(2H)-Pyridazinone,2-acetyl-4,5-dichloro-

- Dopamine hydrochloride

4-Nitrophenyl acetate Preparation Products

4-Nitrophenyl acetate Verwandte Literatur

-

1. Design and construction of an open source-based photometer and its applications in flow chemistryGabriel Glotz,C. Oliver Kappe React. Chem. Eng. 2018 3 478

-

Lakkoji Satish,Sabera Millan,Krishnendu Bera,Sujata Mohapatra,Harekrushna Sahoo New J. Chem. 2017 41 10712

-

Qingbao Ding,Romas J. Kazlauskas Catal. Sci. Technol. 2017 7 4756

-

Jennifer Noro,Tarsila G. Castro,Artur Cavaco-Paulo,Carla Silva Catal. Sci. Technol. 2020 10 5913

-

Jinxing Chen,Liang Huang,Qingqing Wang,Weiwei Wu,He Zhang,Youxing Fang,Shaojun Dong Nanoscale 2019 11 5960

830-03-5 (4-Nitrophenyl acetate) Verwandte Produkte

- 19786-48-2(Methyl 4-Nitrophenoxyacetate)

- 1956-06-5(4-Nitrophenyl propionate)

- 17639-39-3(H-Gly-ONp)

- 1260809-10-6(1-Allyl-1H-imidazol-4-amine)

- 545424-59-7(2-Thiophenecarboxaldehyde, 4-(2-pyrimidinyl)- (9CI, ACI))

- 2229625-17-4(1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid)

- 1210987-60-2(1-(4-phenyloxan-4-yl)methyl-3-(prop-2-en-1-yl)urea)

- 1805280-65-2(2-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-6-acetic acid)

- 2642-82-2(Benzeneethanol,4-chloro-b-(4-chlorophenyl)-)

- 65854-91-3(N-(4-Chlorophenyl)pivalamide)